

cross-reactivity of Vegfr-2-IN-64 with other receptor tyrosine kinases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vegfr-2-IN-64

Cat. No.: B15576130

[Get Quote](#)

Comparative Analysis of VEGFR-2 Kinase Inhibitor Selectivity Profiles

A Note on **Vegfr-2-IN-64**: Publicly available information and experimental data regarding the cross-reactivity and kinome profile of a compound specifically designated "**Vegfr-2-IN-64**" could not be located. Therefore, this guide provides a comparative analysis of three well-characterized, clinically relevant VEGFR-2 inhibitors: Sunitinib, Sorafenib, and Axitinib. This information is intended to serve as a valuable reference for researchers and drug development professionals in evaluating the selectivity of alternative VEGFR-2 targeting compounds.

Cross-Reactivity of VEGFR-2 Inhibitors with Other Receptor Tyrosine Kinases

The therapeutic efficacy and safety profile of a kinase inhibitor are significantly influenced by its selectivity. Off-target activities can lead to unforeseen side effects or, in some cases, contribute to the drug's therapeutic action. The following table summarizes the cross-reactivity profiles of Sunitinib, Sorafenib, and Axitinib against a panel of receptor tyrosine kinases. The data is primarily derived from KINOMEscan™ assays, which measure the binding affinity of a compound to a large panel of kinases.

Kinase Target	Sunitinib (% Control @ 10 μ M)	Sorafenib (% Control @ 10 μ M)	Axitinib (IC50, nM)
VEGFR1 (FLT1)	1	1.9	0.1
VEGFR2 (KDR)	0.5	0.5	0.2
VEGFR3 (FLT4)	0.6	0.4	0.1-0.3
PDGFR β	1.1	1.5	1.6
c-KIT	1.2	1.3	1.7
FLT3	0.9	1.1	-
RET	1.5	1.2	-
CSF1R	2.5	3.5	-
RAF1 (c-Raf)	35	1	-
BRAF	25	0.6	-
BRAF (V600E)	15	0.5	-

Data for Sunitinib and Sorafenib are presented as "% Control" from KINOMEScan™ assays, where a lower percentage indicates stronger binding. Data for Axitinib is presented as IC50 values, where a lower value indicates higher potency. Dashes indicate that data was not readily available in the public sources reviewed.

Experimental Protocols

KINOMEScan™ Competition Binding Assay

The KINOMEScan™ assay platform is a widely used method for determining the selectivity of kinase inhibitors. It is a competition-based binding assay that quantifies the interaction between a test compound and a panel of kinases.

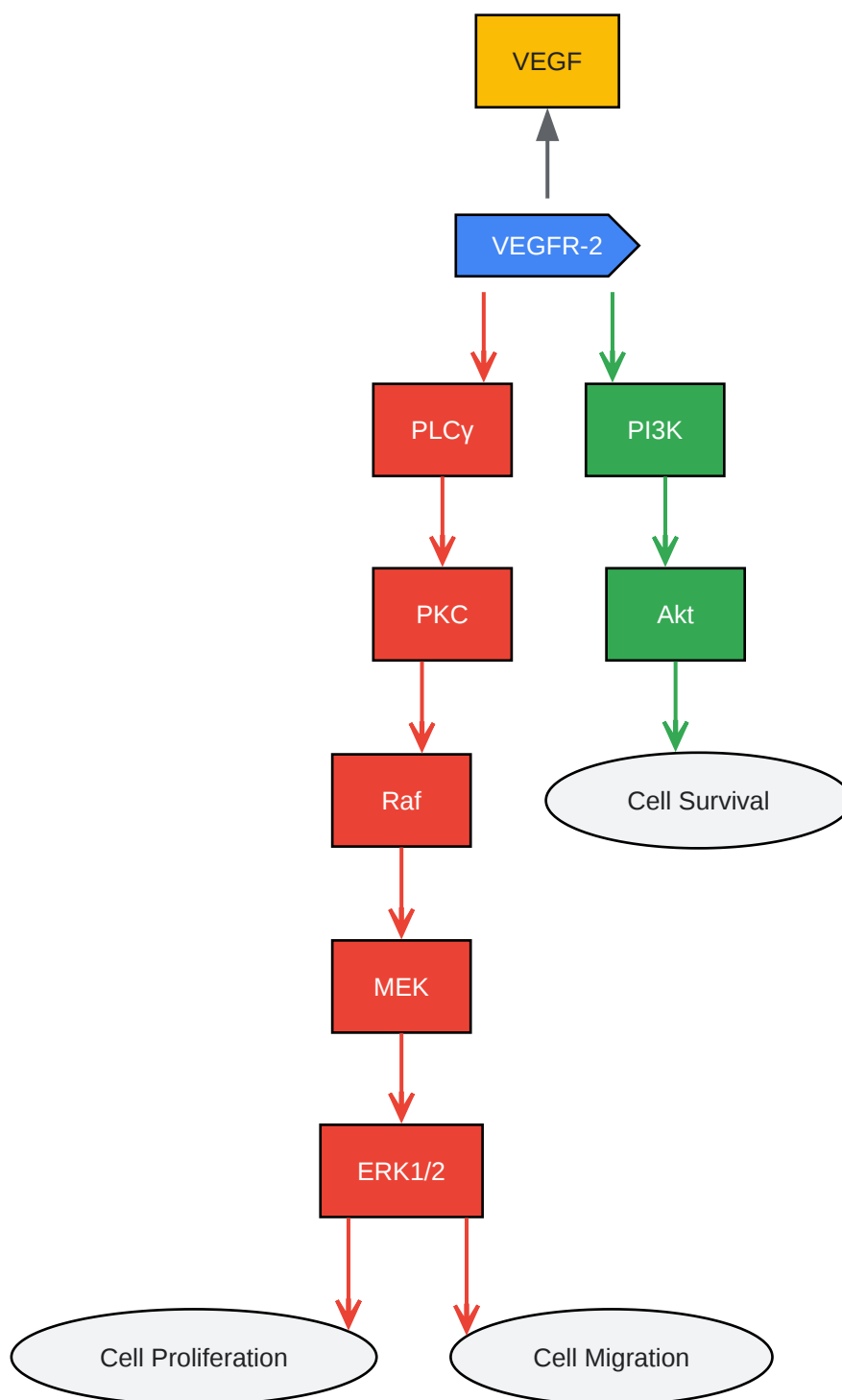
Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound for the kinase.

Generalized Protocol:

- Kinase Preparation: A panel of human kinases is expressed as fusions with a unique DNA tag.
- Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- Competition Assay:
 - The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations.
 - A control reaction is performed with DMSO instead of the test compound.
- Washing: Unbound kinases and the test compound are washed away.
- Elution: The bound kinases are eluted from the solid support.
- Quantification: The amount of each DNA-tagged kinase is quantified using quantitative PCR (qPCR).
- Data Analysis: The results are reported as "% of Control," where the control is the amount of kinase bound in the presence of DMSO. A lower "% of Control" value indicates a stronger interaction between the test compound and the kinase. For determining the dissociation constant (K_d), the assay is run with a range of compound concentrations, and the data is fitted to a dose-response curve.

VEGFR-2 Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 in mediating downstream signaling cascades upon binding of its ligand, VEGF. Activation of these pathways is crucial for processes such as endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [cross-reactivity of Vegfr-2-IN-64 with other receptor tyrosine kinases]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15576130#cross-reactivity-of-vegfr-2-in-64-with-other-receptor-tyrosine-kinases\]](https://www.benchchem.com/product/b15576130#cross-reactivity-of-vegfr-2-in-64-with-other-receptor-tyrosine-kinases)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com